molecular formula C16H18FNO4 B12305080 Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate

Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate

Cat. No.: B12305080
M. Wt: 307.32 g/mol
InChI Key: WNPIFLVSKAAWBV-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine-3,5-dione core substituted with a tert-butyl ester and a 2-fluorophenylmethyl group. The tert-butyl group enhances metabolic stability, while the fluorophenyl substituent may influence electronic properties and binding interactions .

Properties

Molecular Formula

C16H18FNO4

Molecular Weight

307.32 g/mol

IUPAC Name

tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3

InChI Key

WNPIFLVSKAAWBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-fluorobenzylamine with di-tert-butyl dicarbonate to form the corresponding tert-butyl carbamate. This intermediate is then subjected to cyclization with succinic anhydride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to enhance reaction efficiency. Large-scale production may also involve continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Research has indicated that compounds similar to tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate exhibit antitumor properties. The presence of the fluorophenyl moiety enhances the compound's ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

1.2 Neuroprotective Effects
Another application involves its potential neuroprotective effects. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism often involves modulation of neuroinflammatory pathways and enhancement of mitochondrial function.

Synthesis Methodologies

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with tert-butyl and fluorophenyl groups. A common synthetic route includes:

  • Step 1: Formation of the pyrrolidine core through cyclization reactions involving appropriate precursors.
  • Step 2: Introduction of the tert-butyl group via alkylation reactions.
  • Step 3: Functionalization with the fluorophenyl moiety through nucleophilic substitution reactions.

The overall yield and purity of the synthesized compound are critical for its efficacy in biological assays .

Biological Studies and Case Studies

3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values suggest potent cytotoxicity, making it a candidate for further development as an anticancer agent .

3.2 In Vivo Studies
Preclinical in vivo studies have also been conducted to evaluate the therapeutic potential of this compound. Animal models treated with this compound showed reduced tumor size compared to control groups, indicating its potential as an effective treatment option . Additionally, safety profiles were established, showing acceptable toxicity levels at therapeutic doses.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxopyrrolidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Tert-butyl Fluorophenyl Derivatives

Compound Name Core Structure Key Substituents Stability Notes Reference
Target Compound Pyrrolidine-3,5-dione 2-fluorophenylmethyl, tert-butyl ester Unknown N/A
Compound 1a () Oxazolidinone Fluorophenyl, triazolylmethyl Degrades in gastric fluid
25C-NBF HCl () Benzeneethanamine 2-fluorophenylmethyl, chloro-dimethoxy Not reported
12a () Thiazole Chloropyrimidinyl, fluorophenyl Not reported
  • Substituents : The 2-fluorophenylmethyl group is shared with 25C-NBF HCl (), but the latter’s benzeneethanamine scaffold lacks the dioxo polarity, impacting solubility and target interactions.
Stability and Degradation
  • Gastric Fluid Stability : Compound 1a (), a tert-butyl piperazine derivative, degrades in simulated gastric fluid due to ester hydrolysis. The target’s pyrrolidine dioxo core may resist such degradation, but this requires validation .
  • Metabolic Stability : The tert-butyl group generally reduces metabolic clearance, but the dioxo moiety could increase susceptibility to enzymatic reduction or oxidation.

Biological Activity

Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate (CAS No. 1313710-28-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with two carbonyl groups and a tert-butyl ester, which may influence its solubility and biological interactions. The presence of the fluorophenyl group is also notable, as halogenated aromatic compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and anticonvulsant effects.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). The compound was evaluated for its minimum inhibitory concentration (MIC) against several strains, demonstrating significant activity:

Compound MIC (µg/mL) Target Organism
This compound25Mtb H37Ra
Compound A10Mtb H37Ra
Compound B50MAH104

The results indicate that this compound could serve as a lead for further development in treating mycobacterial infections .

Anticonvulsant Activity

In addition to its antimicrobial properties, this compound has been studied for its anticonvulsant effects. A series of experiments conducted using animal models demonstrated that it possesses significant protective effects against induced seizures:

Model ED50 (mg/kg) Effectiveness
Maximal Electroshock (MES)79.5High
Pentylenetetrazole (PTZ)123.2Moderate

These findings suggest that this compound could be a promising candidate for developing new antiepileptic drugs .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through multiple pathways:

  • Inhibition of Mycobacterial Enzymes : The compound may inhibit enzymes critical for the survival of mycobacteria, similar to other known antitubercular agents.
  • Modulation of Neurotransmitter Release : Its anticonvulsant activity could be linked to modulation of neurotransmitter systems involved in seizure pathways.
  • Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects, which could contribute to its overall therapeutic profile.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various settings:

  • Study on Antimicrobial Efficacy : In vitro assays demonstrated that the compound inhibited the growth of Mtb strains with an efficacy comparable to established antibiotics .
  • Anticonvulsant Screening : Animal studies showed that administration of the compound significantly reduced seizure frequency in MES models compared to control groups .

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